
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one is an organic compound known for its unique structure and reactivity. This compound features a cyclobutanone ring substituted with tert-butylimino and tetramethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one typically involves the reaction of tert-butylamine with a suitable cyclobutanone derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an amine derivative.
Scientific Research Applications
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in ring-opening reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Known for its strong basicity and use in catalysis.
tert-Butylamine: A simpler amine with similar reactivity but different applications.
Buprofezin: An insect growth regulator with a different structure but similar functional groups.
Uniqueness
3-(tert-Butylimino)-2,2,4,4-tetramethylcyclobutan-1-one is unique due to its cyclobutanone ring and the presence of both tert-butylimino and tetramethyl groups. This combination of structural features imparts distinct reactivity and makes it valuable for various chemical transformations and applications.
Properties
CAS No. |
63196-51-0 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
3-tert-butylimino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C12H21NO/c1-10(2,3)13-8-11(4,5)9(14)12(8,6)7/h1-7H3 |
InChI Key |
IVVWNDDFJZYCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(C)(C)C)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


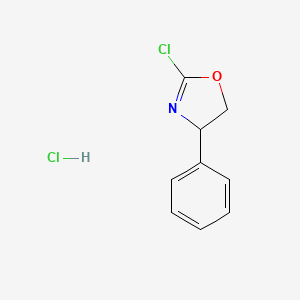
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
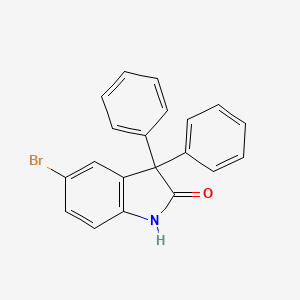
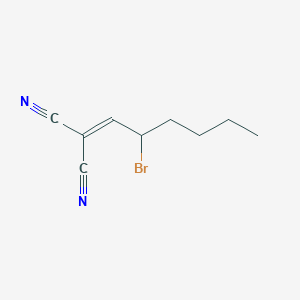

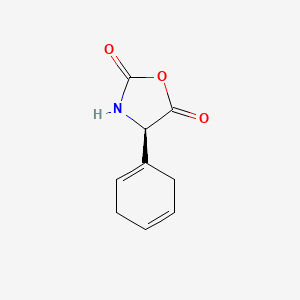


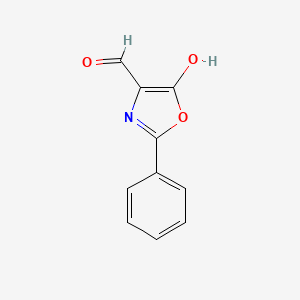
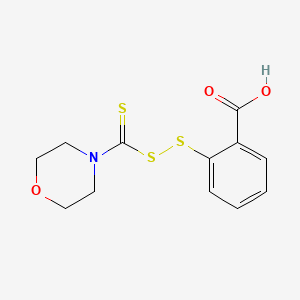

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
